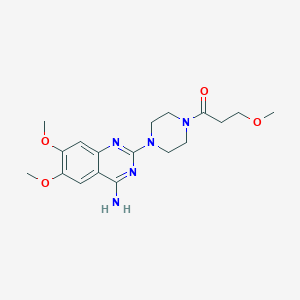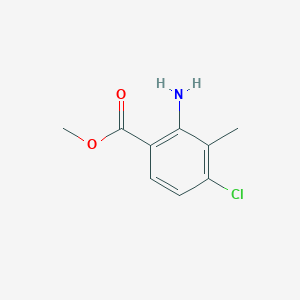
4-Boc-1-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Boc-1-cyclopentene is an organic compound with a cyclopentene ring structure substituted with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Boc-1-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopent-3-ene-1-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method involves the use of tert-butyl chloroformate and cyclopent-3-ene-1-carboxylic acid in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of tert-butyl cyclopent-3-ene-1-carboxylate typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Boc-1-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-3-ene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopent-3-ene-1-carboxylic acid derivatives.
Reduction: Cyclopent-3-ene-1-methanol.
Substitution: Various substituted cyclopent-3-ene-1-carboxylates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl cyclopent-3-ene-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of bicyclo[3.2.1]octanes, which are found in natural products and bioactive molecules .
Biology and Medicine
Its derivatives have shown promising biological activities .
Industry
In the industrial sector, tert-butyl cyclopent-3-ene-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit bacterial enzymes or interfere with thrombotic pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(2-iodobenzoyl)-cyclopent-3-ene-1-carboxylate: This compound has a similar cyclopentene ring structure but with an additional iodobenzoyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another similar compound with a different substitution pattern on the cyclopentene ring.
Uniqueness
4-Boc-1-cyclopentene is unique due to its specific ester functional group and the reactivity of the cyclopentene ring. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
RXQLNMAPQLUGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8749642.png)


![Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8749657.png)








![2-[4-(3-Hydrazinocarbonylpropyl)phenoxy]-2-methyl-propionic acid tert-butyl ester](/img/structure/B8749720.png)

